

2,6,8-Trimethyl-4-nonanol physical and chemical properties

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Compound of Interest

Compound Name: 2,6,8-Trimethyl-4-nonanol

Cat. No.: B085493

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An In-depth Technical Guide to **2,6,8-Trimethyl-4-nonanol**

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of **2,6,8-trimethyl-4-nonanol**. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document summarizes key quantitative data in tabular format, outlines detailed experimental protocols, and presents visual diagrams of its core chemical transformations and analytical workflows.

Chemical and Physical Properties

2,6,8-Trimethyl-4-nonanol is a branched-chain aliphatic alcohol. It exists as a water-white, combustible liquid with a pleasant odor and is insoluble in water.[1][2] This compound has a high solvent power for various resins and cellulose esters and ethers.[2] Due to the presence of multiple chiral centers, it exists as a mixture of threo- and erythro-diastereomers.[3]

Identifiers and General Properties

Property	Value	Reference
CAS Number	123-17-1	[1] [2] [3] [4] [5] [6] [7] [8] [9] [10] [11] [12] [13]
Molecular Formula	C ₁₂ H ₂₆ O	[2] [3] [5] [6] [7] [8] [9] [10] [11] [12] [14] [15]
Molecular Weight	186.33 g/mol	[2] [3] [6] [8]
Appearance	Clear, colorless, water-white liquid	[1] [2] [7] [14]
Odor	Pleasant	[2]
EINECS Number	204-606-8	[1] [2]
InChIKey	LFEHSRSSAGQWNI-UHFFFAOYSA-N	[3] [6] [7] [8] [9] [10] [11] [12]
Canonical SMILES	<chem>CC(C)CC(C)CC(CC(C)C)O</chem>	[2] [7]

Physical Properties

Property	Value	Reference
Melting Point	-46 °C	[1]
Boiling Point	225 °C (at 760 mmHg); 113 °C (at 20 mmHg); 123 °C (at 20 mmHg)	[1] [5] [14]
Density	0.817 g/cm ³	[5]
Vapor Pressure	0.0158 mmHg at 25 °C	[5]
Flash Point	200 °C	[5]
Refractive Index	1.4350 (at 20 °C); 1.3950-1.4750 (at 20 °C)	[5] [7]
Solubility	Insoluble in water	[2]

Experimental Protocols

Synthesis via Catalytic Hydrogenation

A primary method for synthesizing **2,6,8-trimethyl-4-nonanol** is through the catalytic hydrogenation of its ketone precursor, 2,6,8-trimethyl-4-nonanone.^[3] This process involves the reduction of the carbonyl group to a hydroxyl group.

Objective: To synthesize **2,6,8-trimethyl-4-nonanol** by reducing 2,6,8-trimethyl-4-nonanone.

Materials:

- 2,6,8-trimethyl-4-nonanone
- Hydrogen gas (H₂)
- Palladium on carbon (Pd/C) catalyst^[3]
- Solvent (e.g., ethanol or ethyl acetate)
- Hydrogenation reactor (e.g., Parr shaker)

Procedure:

- The hydrogenation reactor is charged with 2,6,8-trimethyl-4-nonanone and a suitable solvent.
- The Pd/C catalyst is carefully added to the mixture. The amount of catalyst typically ranges from 1-5% by weight of the ketone.
- The reactor is sealed and purged with an inert gas, such as nitrogen or argon, to remove air.
- The reactor is then pressurized with hydrogen gas to the desired pressure.
- The reaction mixture is agitated (e.g., shaken or stirred) at a set temperature until the theoretical amount of hydrogen has been consumed.
- Upon completion, the reaction is stopped, and the reactor is carefully depressurized.

- The reaction mixture is filtered to remove the catalyst.
- The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude **2,6,8-trimethyl-4-nonanol**.
- Purification can be achieved through distillation under reduced pressure. This reaction yields a mixture of threo and erythro isomers, with a reported ratio of 3:1 when using a palladium on carbon catalyst.[3]

Analytical Method: Gas Chromatography (GC) with Derivatization

Due to its relatively low volatility, direct analysis of **2,6,8-trimethyl-4-nonanol** by gas chromatography can be challenging.[3] Silylation is a common derivatization technique used to increase its volatility for accurate chromatographic analysis.[3]

Objective: To prepare and analyze **2,6,8-trimethyl-4-nonanol** using GC by converting it to its more volatile trimethylsilyl (TMS) ether derivative.

Materials:

- Sample containing **2,6,8-trimethyl-4-nonanol**
- Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
- Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
- GC vials with caps
- Heating block or oven
- Gas chromatograph with a suitable column (e.g., nonpolar or medium-polarity) and detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS))

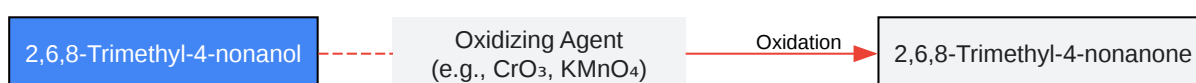
Procedure:

- A known amount of the sample containing **2,6,8-trimethyl-4-nonanol** is accurately weighed into a GC vial.
- The sample is dissolved in a small volume of an anhydrous solvent.
- An excess of the silylating agent (BSTFA + TMCS) is added to the vial.
- The vial is securely capped and heated (e.g., at 60-80 °C) for a specified period (e.g., 30-60 minutes) to ensure complete derivatization.
- After cooling to room temperature, an aliquot of the derivatized sample is injected into the GC.
- The separation is performed on the GC column with a programmed temperature ramp.
- The resulting TMS-ether of **2,6,8-trimethyl-4-nonanol** is detected and quantified.

Chemical Pathways and Experimental Workflows

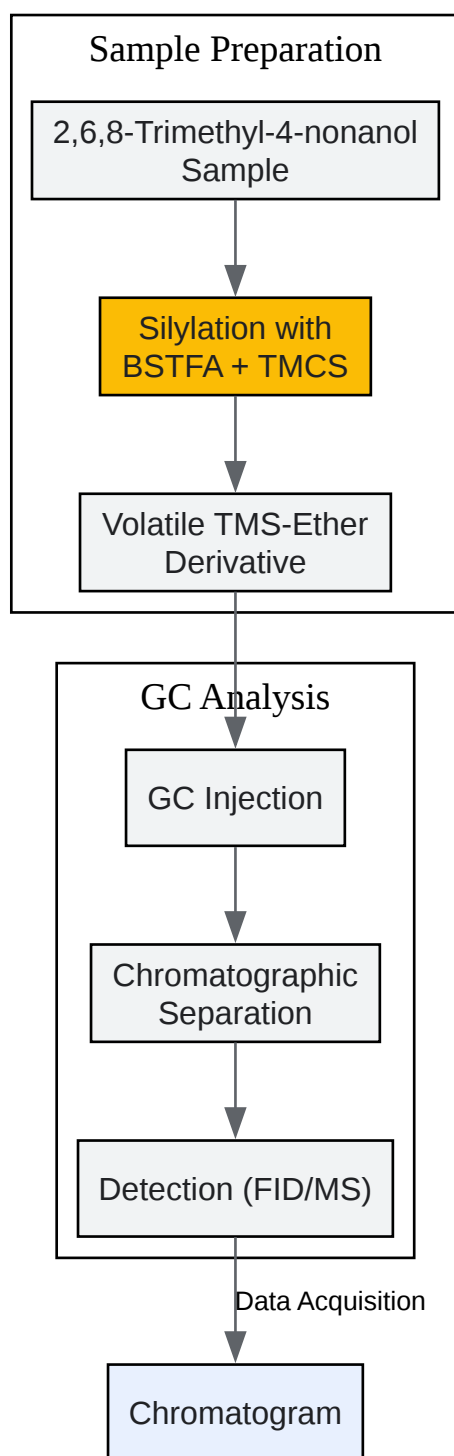
The following diagrams illustrate the key chemical reactions and analytical procedures associated with **2,6,8-trimethyl-4-nonanol**.

Caption: Synthesis of **2,6,8-trimethyl-4-nonanol** via catalytic hydrogenation.



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Caption: Oxidation of **2,6,8-trimethyl-4-nonanol** to its corresponding ketone.



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Caption: Workflow for the GC analysis of **2,6,8-trimethyl-4-nonanol**.

Safety, Handling, and Toxicology

2,6,8-Trimethyl-4-nonanol is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces.[\[1\]](#)[\[16\]](#) It is recommended to handle it in a well-ventilated place.
[\[1\]](#)

Safety and Handling

Precautionary Statement	Code	Description	Reference
Prevention	P210	Keep away from heat/sparks/open flames/hot surfaces. — No smoking.	[1] [16]
P280	Wear protective gloves/protective clothing/eye protection/face protection.	[1]	
Storage	P403+P235	Store in a well-ventilated place. Keep cool.	[1] [16]
Disposal	P501	Dispose of contents/container to an approved waste disposal plant.	[1]

Personal protective equipment, including safety goggles, chemical-impermeable gloves, and appropriate clothing, should be worn to avoid contact with skin and eyes.[\[1\]](#)[\[14\]](#)

Toxicological and Ecotoxicological Data

The compound is irritating to the eyes, respiratory system, and skin.[\[5\]](#) It is also considered toxic to aquatic life with long-lasting effects.[\[8\]](#)

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat (male)	Oral	13,700 mg/kg bw	[17]
LD ₅₀	Rabbit (male)	Dermal	11.2 mL/kg bw	[14][17]
LC ₅₀	Rainbow Trout (Oncorhynchus mykiss)	-	> 2.17 mg/L (96 h)	[17]
EC ₅₀	Water Flea (Daphnia magna)	-	4.44 mg/L (48 h)	[17]
EC ₅₀	Algae (Pseudokirchneriella subcapitata)	-	4.63 mg/L (72 h)	[17]

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